molecular formula C8H9N3O B1603860 6-methoxy-1H-indazol-3-amine CAS No. 511225-17-5

6-methoxy-1H-indazol-3-amine

Cat. No. B1603860
M. Wt: 163.18 g/mol
InChI Key: HNOSKPXFWPKCPP-UHFFFAOYSA-N
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Description

6-methoxy-1H-indazol-3-amine is a compound that falls under the category of indazole derivatives . Indazole derivatives represent one of the most important heterocycles in drug molecules .


Synthesis Analysis

Indazole derivatives can be synthesized using various methods. Some strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of 6-methoxy-1H-indazol-3-amine is C8H9N3O . Indazole usually contains two tautomeric forms: 1H-indazole and 2H-indazole. Since 1H-indazole is more thermodynamically stable than 2H-indazole, it is the predominant tautomer .


Chemical Reactions Analysis

Indazole-containing compounds have a wide variety of medicinal applications as they possess a wide range of pharmacological activities . They have been used in the synthesis of various drugs .


Physical And Chemical Properties Analysis

The physical form of 6-methoxy-1H-indazol-3-amine is a pale-yellow to yellow-brown solid . The average mass is 163.177 Da .

Scientific Research Applications

Antimicrobial and Antioxidant Activities

One of the key research applications of 6-methoxy-1H-indazol-3-amine derivatives is in the field of antimicrobial and antioxidant activities. Compounds with methoxy substituted bis-triazole derivatives, including those similar to 6-methoxy-1H-indazol-3-amine, have been synthesized and tested for their antimicrobial activity against various bacteria. These compounds also exhibited significant antielastase and antiurease activities, alongside their antioxidant properties (Sokmen et al., 2013).

Synthesis of 1H-Indazoles

The synthesis of 1H-indazoles, a category to which 6-methoxy-1H-indazol-3-amine belongs, is an area of significant interest. One method involves the use of nitrosobenzenes for an efficient synthesis via rhodium and copper-catalyzed C-H activation and C-N/N-N coupling, showcasing the compound's relevance in medicinal chemistry synthesis (Wang & Li, 2016).

Anticancer Research

6-Aminoindazole derivatives, closely related to 6-methoxy-1H-indazol-3-amine, have demonstrated significant anticancer activity. Specifically, these compounds have shown cytotoxicity in various human cancer cell lines, making them potential candidates for the development of novel anticancer agents (Hoang et al., 2022).

Anti-Tubercular Agents

Compounds structurally similar to 6-methoxy-1H-indazol-3-amine have been synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. This research highlights the potential application of such compounds in the treatment of tuberculosis (Maurya et al., 2013).

Chemical Synthesis Techniques

The study of 6-methoxy-1H-indazol-3-amine derivatives also extends to chemical synthesis techniques. For example, research on the interconversion of anthranils and indazoles provides insights into the synthetic pathways and potential chemical transformations of these compounds (Balasubrahmanyam et al., 1977).

Future Directions

Indazole derivatives have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . They could be a promising scaffold to develop an effective and low-toxic anticancer agent .

properties

IUPAC Name

6-methoxy-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-12-5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNOSKPXFWPKCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00613290
Record name 6-Methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-1H-indazol-3-amine

CAS RN

511225-17-5
Record name 6-Methoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00613290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To an ice-cooled suspension of 66.35 g (0.448 mol) of 2-amino-4-methoxybenzonitrile in 530 ml of concentrated HCl, a solution of 37.07 g (0.537 mol) of sodium nitrite in 55 ml of water was added dropwise. After 1.5 hours the cold suspension was added dropwise to a preformed solution of 679.25 g (3.58 mol) of stannous chloride in 530 ml of concentrated hydrochloric acid (HCl), at SOC. After 3 hours the cold suspension was filtered and the moist solid was treated with 1.7 l of boiling water for 30 min. The hot cloudy solution was clarified by filtration through a cloth filter. The liquors were ice-cooled and treated dropwise with 0.8 l of 17% NaOH. The solid was filtered off and dried under vacuum at 50° C.: 67.2 g of product were obtained as light brown solid. Yield=91.9%. mp=195-197° C. dec. HPLC r.t. 1.9 [M+H]+=164
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
66.35 g
Type
reactant
Reaction Step Two
Name
Quantity
530 mL
Type
solvent
Reaction Step Two
Quantity
37.07 g
Type
reactant
Reaction Step Three
Name
Quantity
55 mL
Type
solvent
Reaction Step Three
[Compound]
Name
stannous chloride
Quantity
679.25 g
Type
reactant
Reaction Step Four
Quantity
530 mL
Type
solvent
Reaction Step Four
Yield
91.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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